2-((3-Cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide
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Overview
Description
2-((3-Cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C15H15N3O3S and its molecular weight is 317.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Applications
A study focused on novel polyfunctionalized acyclic and heterocyclic dye precursors and their respective azo (hydrazone) counterpart dyes and dye precursors based on conjugate enaminones and/or enaminonitrile moieties, including compounds based on 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide systems. These were evaluated for their antibacterial and antifungal activities, showing significant antimicrobial activity against most tested organisms (Shams et al., 2011).
Antitumor Properties
Research involving the synthesis of heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide revealed that most compounds exhibited high antiproliferative activity against human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Shams et al., 2010).
Insecticidal Activity
A study synthesized pyridine derivatives, including one structurally similar to the compound , which demonstrated significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. One compound showed insecticidal activity about 4-fold that of acetamiprid insecticide (Bakhite et al., 2014).
Synthesis and Characterization for Diverse Biological Activities
Research explored the synthesis and biological activities of various compounds derived from cyanothioacetamide, with a focus on creating derivatives with potential for diverse biological applications. These studies contribute to the understanding of the chemical properties and potential uses of compounds related to 2-((3-Cyano-4-(2-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetamide in various fields (Su et al., 1988).
Mechanism of Action
Target of Action
It is known that molecules containing a thiazole ring, such as this compound, can interact with various biochemical pathways and enzymes or stimulate/block receptors in biological systems .
Mode of Action
Due to its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This suggests that the compound could interact with its targets in a variety of ways, leading to different physiological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring can activate or inhibit biochemical pathways and enzymes . The exact pathways affected would depend on the specific targets of the compound in the biological system.
Properties
IUPAC Name |
2-[[5-cyano-4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-21-12-5-3-2-4-9(12)10-6-14(20)18-15(11(10)7-16)22-8-13(17)19/h2-5,10H,6,8H2,1H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPZOPRPBAEGGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.